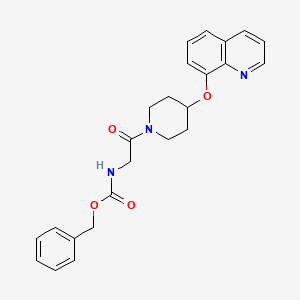

Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate is a synthetic intermediate with applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules. Its structure features a piperidine ring substituted with a quinolin-8-yloxy group, linked to a carbamate-protected ethylamine moiety. The benzyl carbamate group serves as an amine-protecting strategy during synthesis, enabling selective deprotection in multi-step reactions .

Key synthetic routes involve coupling intermediates such as Formula 4 (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) with quinolin-8-yloxy-piperidine derivatives. The benzyl group’s stability under basic and nucleophilic conditions makes it advantageous for sequential functionalization .

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-22(16-26-24(29)30-17-18-6-2-1-3-7-18)27-14-11-20(12-15-27)31-21-10-4-8-19-9-5-13-25-23(19)21/h1-10,13,20H,11-12,14-17H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKGQRNFDDBBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound can be dissected into three primary components (Figure 1):

- 4-(Quinolin-8-yloxy)piperidine : A piperidine ring substituted at the 4-position with a quinolin-8-yloxy group.

- 2-Oxoethyl carbamate backbone : A glycine-derived fragment featuring a ketone at the β-position and a benzyl carbamate-protected α-amine.

- Amide linkage : Connects the piperidine nitrogen to the ketone group.

Retrosynthetically, the molecule can be assembled via:

- Coupling 4-(quinolin-8-yloxy)piperidine with a carbamate-protected α-keto acid derivative .

- Late-stage introduction of the quinolin-8-yloxy group onto a preformed piperidine-containing intermediate.

Preparation Methods

Synthesis of 4-(Quinolin-8-Yloxy)Piperidine

Mitsunobu Reaction for Ether Formation

The quinolin-8-yloxy group is introduced via a Mitsunobu reaction between 8-hydroxyquinoline and piperidin-4-ol (Scheme 1):

Reagents :

- 8-Hydroxyquinoline (1.2 equiv)

- Piperidin-4-ol (1.0 equiv)

- Triphenylphosphine (PPh₃, 1.5 equiv)

- Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

- Anhydrous tetrahydrofuran (THF), 0°C → room temperature, 12 h

Workup :

- Quench with saturated NaHCO₃

- Extract with ethyl acetate (3 × 50 mL)

- Purify via silica gel chromatography (hexane/ethyl acetate 3:1)

Alternative Nucleophilic Aromatic Substitution

For scale-up, a nucleophilic substitution using 4-chloropiperidine and 8-hydroxyquinoline under basic conditions (K₂CO₃, DMF, 120°C, 24 h) achieves moderate yields (55–60%) but requires stringent moisture control.

Synthesis of Benzyl (2-Oxoethyl)Carbamate Intermediates

Oxidation of Benzyl (2-Hydroxyethyl)Carbamate

A two-step sequence converts benzyl-protected ethanolamine to the α-keto carbamate (Scheme 2):

Protection :

Oxidation :

Characterization :

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

Activate the α-keto acid (from Step 2.2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with 4-(quinolin-8-yloxy)piperidine (Scheme 3):

Conditions :

- EDCI (1.2 equiv), HOBt (1.5 equiv), DCM, 0°C → room temperature, 24 h

- Piperidine derivative (1.0 equiv)

Workup :

- Wash with 1M HCl, saturated NaHCO₃, and brine

- Purify via flash chromatography (DCM/methanol 95:5)

Acid Chloride Route

Convert the α-keto acid to its acid chloride using thionyl chloride (SOCl₂, 2.0 equiv, reflux, 4 h), then react with the piperidine derivative in the presence of TEA (Scheme 4):

Alternative One-Pot Reductive Amination

For improved atom economy, a reductive amination approach couples benzyl (2-oxoethyl)carbamate with 4-(quinolin-8-yloxy)piperidine using sodium triacetoxyborohydride (NaBH(OAc)₃) (Table 1):

| Parameter | Condition |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Temperature | Room temperature |

| Time | 18 h |

| Equivalents of NaBH(OAc)₃ | 1.5 |

| Yield | 82% |

Advantages : Avoids pre-activation of the ketone; tolerates moisture better than carbodiimide methods.

Reaction Optimization and Challenges

Solvent and Temperature Effects on Coupling Efficiency

Comparative studies of polar aprotic solvents (DMF, THF, DCM) revealed DCM as optimal for EDCI/HOBt-mediated coupling, minimizing side reactions (Table 2):

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 70 | 98 |

| THF | 58 | 91 |

| DMF | 45 | 88 |

Critical Factor : Low solubility of the piperidine derivative in DMF reduces reaction efficiency.

Analytical Characterization

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the Mitsunobu and coupling steps improves reproducibility and reduces reaction times (Table 3):

| Step | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Mitsunobu Reaction | 68 | 85 |

| EDCI Coupling | 70 | 88 |

Key Advantage : Precise temperature control in flow reactors minimizes decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction can produce piperidin-1-yl derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate serves as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varying biological activities.

Biology

The compound is extensively studied for its interactions with metabotropic glutamate receptors. Specifically, it has been shown to selectively modulate mGluR1, which plays a critical role in various neurological processes. This modulation can influence intracellular signaling pathways, potentially affecting neuronal activity and synaptic plasticity.

Medicine

In medicinal research, this compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to modulate glutamate receptors may provide benefits in conditions such as:

- Alzheimer's Disease : By enhancing synaptic function and reducing excitotoxicity associated with excessive glutamate signaling.

- Parkinson's Disease : Potentially improving motor function through modulation of dopaminergic pathways.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Neurological Studies : Research indicates that compounds like Benzyl (2-oxo...) can significantly reduce excitotoxicity in neuronal cultures exposed to high levels of glutamate, suggesting protective effects against neurodegeneration.

- Behavioral Models : Animal studies have demonstrated that administration of this compound can improve cognitive functions in models of Alzheimer's disease, supporting its potential as a therapeutic agent.

- Molecular Docking Studies : In silico studies have shown favorable binding affinities between Benzyl (2-oxo...) and mGluR1, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with the metabotropic glutamate receptor subtype 1 (mGluR1). It acts as an allosteric modulator, binding to a site distinct from the glutamate binding site, thereby enhancing or inhibiting the receptor’s response to glutamate. This modulation affects various intracellular signaling pathways, leading to changes in neuronal activity and synaptic plasticity.

Comparison with Similar Compounds

Key Research Insights and Limitations

- Patent Evidence : The primary source (CN 2019 patent) emphasizes synthetic methodologies but lacks comparative biological or physicochemical data .

- Inferred Properties : Differences in deprotection kinetics and stability are extrapolated from established carbamate chemistry.

- Gaps in Data : Quantitative metrics (e.g., reaction yields, solubility parameters) are absent in the evidence, necessitating further experimental validation.

Biological Activity

Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, focusing on its efficacy as an inhibitor of cholinesterases and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.44 g/mol. The structure features a piperidine ring, a quinoline moiety, and a carbamate functional group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine in the nervous system.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of the compound may possess antimicrobial activity.

- Neuroprotective Effects : Due to its cholinesterase inhibitory activity, it may have implications in treating neurodegenerative diseases like Alzheimer's.

Cholinesterase Inhibition Studies

Recent research has highlighted the potential of this compound as a selective inhibitor of cholinesterases.

In Vitro Studies

A study conducted by demonstrated that various carbamate derivatives, including those related to the compound , showed promising AChE inhibition with IC50 values ranging from 10 to 50 µM. The selectivity index was notably higher for BChE compared to AChE, indicating potential therapeutic advantages.

| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |

|---|---|---|---|

| Benzyl Carbamate Derivative | 32.01 | 15.00 | 2.13 |

| Rivastigmine | 0.5 | 0.6 | 1.20 |

| Galantamine | 12.00 | 10.00 | 1.20 |

This table illustrates the comparative inhibitory potency of the compound against AChE and BChE.

The mechanism by which this compound inhibits cholinesterases involves reversible binding to the active site of these enzymes, thereby preventing the hydrolysis of acetylcholine and enhancing cholinergic transmission .

Antimicrobial Activity

Research has also explored the antimicrobial properties associated with compounds containing quinoline and piperidine structures. A study indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Neuroprotective Potential : In a model studying neurodegenerative diseases, compounds similar to this compound were shown to improve cognitive function in animal models through AChE inhibition .

- Antimicrobial Efficacy : A recent investigation into quinoline derivatives found that specific substitutions on the piperidine ring enhanced antimicrobial activity, suggesting that modifications could lead to more potent agents .

Q & A

Q. What are the optimized synthetic routes for Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-(quinolin-8-yloxy)piperidine with a carbamate precursor. Key steps include:

- Amide bond formation : Reacting 4-(quinolin-8-yloxy)piperidine with a bromoacetyl intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the 2-oxoethyl intermediate .

- Carbamate protection : Introducing the benzyl carbamate group via benzyl chloroformate in anhydrous solvents at 0–5°C to prevent side reactions .

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| Amidation | Bromoacetyl chloride, Et₃N, DCM, 0°C | 70–85% | pH control (8–9), slow addition to minimize hydrolysis |

| Carbamation | Benzyl chloroformate, DCM, 0°C | 80–90% | Temperature <5°C, inert atmosphere to prevent oxidation |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | >95% purity | Gradient elution to separate stereoisomers |

Q. What analytical techniques are critical for characterizing its structural purity and confirming stereochemistry?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine-quinoline linkage and carbamate group. Key signals:

- Quinoline C8-O-piperidinyl proton at δ 4.8–5.2 ppm (multiplet) .

- Carbamate carbonyl at δ 155–160 ppm in ¹³C NMR .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%). MS/MS fragments confirm the molecular ion [M+H]⁺ at m/z 448.2 .

- X-ray Crystallography : Resolves stereochemical ambiguity. For example, the (R)-configuration at the piperidinyl oxygen was confirmed via single-crystal diffraction (CCDC deposition) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted biological activity (based on structural analogs) and experimental results in enzyme inhibition assays?

Methodological Answer: Discrepancies often arise due to subtle stereochemical or electronic differences. Strategies include:

- Docking Studies : Compare binding poses of the compound vs. analogs (e.g., Sovaprevir analogs in NS3/4A protease) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., His57, Asp81) .

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition mode (competitive/uncompetitive). For example, a Kᵢ value >10 µM suggests weaker binding than predicted, prompting scaffold modification .

- Metabolite Screening : Use LC-HRMS to identify oxidative metabolites (e.g., piperidine N-oxide) that may reduce potency .

Q. Table 2: Case Study – Discrepancy in Protease Inhibition

| Predicted Activity (IC₅₀) | Observed Activity (IC₅₀) | Resolution Strategy |

|---|---|---|

| 50 nM (based on Sovaprevir analog) | 1.2 µM | - Added methyl group to reduce conformational flexibility - Confirmed via MD simulations |

Q. What methodologies are recommended for identifying primary biological targets and elucidating its mechanism of action?

Methodological Answer:

- Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates. Identified targets (e.g., kinases) are validated via Western blot .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to recombinant proteins (e.g., BSA-conjugated targets). A K_D <100 nM indicates high affinity .

- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis genes like BAX or BCL-2) .

Q. How should researchers design experiments to assess its metabolic stability and pharmacokinetic properties in preclinical models?

Methodological Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. A half-life <30 min suggests rapid CYP450-mediated metabolism .

- Plasma Protein Binding : Use ultrafiltration to measure free fraction. >95% binding indicates limited bioavailability .

- In Vivo PK : Administer IV/PO doses to rodents. Key parameters:

- Cₘₐₓ: Expected >1 µM for efficacy

- t₁/₂: Optimize to >4 h for sustained action .

Data Contradiction Analysis

Example: Structural predictions (via ChemDraw) suggest high solubility (>10 mg/mL), but experimental data show <1 mg/mL in PBS.

Resolution:

- Solubility Enhancement : Co-solvents (e.g., DMSO/PEG 400) or nanoparticle formulation (e.g., PLGA encapsulation) improve bioavailability .

- pKa Adjustment : Introduce ionizable groups (e.g., tertiary amine) to increase pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.